4-methoxy-N-(4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide
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Overview
Description
4-methoxy-N-(4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The initial step involves the cyclization of 2-aminothiophenol with a suitable aldehyde to form the benzothiazole core.
Pyrimidine Ring Formation: The benzothiazole intermediate is then reacted with a suitable nitrile or amidine to form the pyrimido[2,1-b][1,3]benzothiazole structure.
Amidation: The final step involves the reaction of the intermediate with 4-methoxybenzoyl chloride to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Scientific Research Applications
4-methoxy-N-(4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Research: The compound serves as a model molecule for studying the reactivity and stability of heterocyclic compounds.
Industrial Applications: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of target enzymes, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and are known for their biological activities.
Indole Derivatives: Indole derivatives also exhibit diverse biological activities and are structurally related to the pyrimido[2,1-b][1,3]benzothiazole core.
Uniqueness
4-methoxy-N-(4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide is unique due to its specific combination of functional groups and its potential for targeted biological activity. Its methoxy and benzamide groups contribute to its distinct reactivity and interaction with biological targets, setting it apart from other similar compounds.
Properties
Molecular Formula |
C18H17N3O3S |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
4-methoxy-N-(4-oxo-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide |
InChI |
InChI=1S/C18H17N3O3S/c1-24-12-8-6-11(7-9-12)16(22)20-13-10-19-18-21(17(13)23)14-4-2-3-5-15(14)25-18/h6-10H,2-5H2,1H3,(H,20,22) |
InChI Key |
LHCMJXGAYGSQJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CN=C3N(C2=O)C4=C(S3)CCCC4 |
Origin of Product |
United States |
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